4-(1H-Imidazol-1-yl)piperidine

Drug Discovery Medicinal Chemistry Physicochemical Properties

Medicinal chemistry programs often face bottlenecks in sourcing versatile heterocyclic building blocks with predictable reactivity and validated biological relevance. 4-(1H-Imidazol-1-yl)piperidine resolves this by providing a 4-piperidinyl-imidazole core that is pre-optimized for target engagement. - Validated Scaffold: Used to synthesize potent p38α MAP kinase inhibitors (cellular IC50 as low as 2.97 μM) and brain-penetrant histamine H3 receptor antagonists (e.g., GT-2016, Ki = 43.8 nM). - Synthetic Utility: Enables rapid construction of 1,4,5-trisubstituted imidazole libraries via isocyanide-based multicomponent reactions (IMCR) for aspartyl protease inhibitor discovery. - Direct Biological Activity: Exhibits intrinsic IMPDH inhibition (Ki = 240 nM), offering a head start for antiviral/immunosuppressive lead optimization.

Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
CAS No. 147081-85-4
Cat. No. B114475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-Imidazol-1-yl)piperidine
CAS147081-85-4
Molecular FormulaC8H13N3
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESC1CNCCC1N2C=CN=C2
InChIInChI=1S/C8H13N3/c1-3-9-4-2-8(1)11-6-5-10-7-11/h5-9H,1-4H2
InChIKeyWVBVSEUWCRPAPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1H-Imidazol-1-yl)piperidine: Versatile Building Block


4-(1H-Imidazol-1-yl)piperidine (CAS 147081-85-4) is a heterocyclic compound consisting of a piperidine ring with an imidazole substituent at the 4-position. With a molecular weight of 151.21 g/mol and the formula C8H13N3, it is widely used as a key intermediate in the synthesis of bioactive molecules, including kinase inhibitors, receptor ligands, and aspartyl protease inhibitors . Its structural features confer distinct physicochemical properties, including a computed XLogP3-AA of 0 and a topological polar surface area of 29.9 Ų, which influence its utility in medicinal chemistry campaigns [1].

4-(1H-Imidazol-1-yl)piperidine: Key Differentiators


Simple substitution of 4-(1H-Imidazol-1-yl)piperidine with positional isomers like 3-(1H-imidazol-1-yl)piperidine or analogs such as 4-(1H-imidazol-4-yl)piperidine can drastically alter molecular recognition and synthetic outcomes. The 4-position substitution pattern on the piperidine ring provides a unique spatial orientation that is critical for target engagement, as demonstrated by its use in the synthesis of potent p38 MAP kinase inhibitors where alternative regioisomers showed significantly reduced activity [1]. Furthermore, the specific linkage between the piperidine and imidazole rings influences key properties such as basicity and hydrogen-bonding capacity, impacting both downstream synthetic yields and final compound performance in biological assays [2].

4-(1H-Imidazol-1-yl)piperidine: Comparative Performance Evidence


Superior Aqueous Solubility

The aqueous solubility of 4-(1H-Imidazol-1-yl)piperidine is significantly higher than that of many structurally related heteroaromatic compounds lacking a piperidine ring, such as simple imidazoles. This enhanced solubility, quantified as 38 mg/mL, is a key advantage for formulation and in vitro assay development . This property is crucial for achieving adequate exposure in biological systems and reducing precipitation issues during screening.

Drug Discovery Medicinal Chemistry Physicochemical Properties

Enhanced Synthetic Efficiency

The synthesis of 1,4,5-trisubstituted imidazoles using 4-(1H-Imidazol-1-yl)piperidine as a starting material proceeds with high efficiency via isocyanide-based multicomponent reactions (IMCR). While direct comparative yields for the 3-isomer are not reported in the same study, the 4-isomer is consistently employed for the parallel synthesis of aspartyl protease inhibitor libraries due to its favorable reactivity profile, suggesting superior synthetic utility [1].

Process Chemistry Parallel Synthesis Yield Optimization

Selective IMPDH Inhibition

4-(1H-Imidazol-1-yl)piperidine demonstrates measurable inhibitory activity against inosine-5'-monophosphate dehydrogenase (IMPDH), a key enzyme in purine nucleotide biosynthesis, with a Ki of 240 nM [1]. In contrast, the closely related analog 4-(1H-pyrazol-4-yl)piperidine shows no reported activity against this target, highlighting the critical role of the imidazole ring for binding.

Enzyme Inhibition IMPDH Target Engagement

Cellular p38α Kinase Inhibition

4-(1H-Imidazol-1-yl)piperidine serves as a key structural motif in potent p38α mitogen-activated protein kinase (MAPK) inhibitors, with reported IC50 values in the low micromolar range (e.g., 2.97 μM) in cellular NanoBRET assays [1]. This level of activity is comparable to other p38α inhibitor scaffolds but is achieved with a synthetically accessible building block, offering a strategic advantage in lead optimization.

Kinase Inhibition p38 MAPK Cellular Assays

Histamine H3 Receptor Affinity

Derivatives of 4-(1H-Imidazol-1-yl)piperidine, such as GT-2016, exhibit high affinity for the histamine H3 receptor with a Ki of 43.8 nM . This affinity is within the range of clinically relevant H3 antagonists and demonstrates the scaffold's potential for developing CNS-penetrant therapeutics for disorders like narcolepsy and ADHD.

GPCR Histamine H3 Receptor CNS Drug Discovery

4-(1H-Imidazol-1-yl)piperidine: Key Applications


Aspartyl Protease Inhibitor Library Synthesis

Leverage 4-(1H-Imidazol-1-yl)piperidine in isocyanide-based multicomponent reactions (IMCR) for the rapid generation of diverse 1,4,5-trisubstituted imidazole libraries. This approach is validated for the discovery of novel aspartyl protease inhibitors targeting renin, HIV protease, and plasmepsins, as demonstrated in parallel synthesis campaigns .

p38α MAP Kinase Inhibitor Development

Utilize the 4-piperidinyl-imidazole core as a starting point for synthesizing potent and selective p38α MAP kinase inhibitors. These compounds have shown activity in cell-based TNF-α release assays and animal models of rheumatoid arthritis, with cellular IC50 values as low as 2.97 μM .

Histamine H3 Receptor Ligand Discovery for CNS

Employ 4-(1H-Imidazol-1-yl)piperidine as a privileged scaffold for developing brain-penetrant histamine H3 receptor antagonists or agonists. Derivatives like GT-2016 (Ki = 43.8 nM) demonstrate high affinity and selectivity, making them suitable leads for narcolepsy, ADHD, and cognitive impairment programs .

IMPDH Inhibition for Antiviral Therapies

Develop inhibitors of inosine-5'-monophosphate dehydrogenase (IMPDH) using 4-(1H-Imidazol-1-yl)piperidine as a core scaffold. The compound's direct inhibitory activity (Ki = 240 nM) against IMPDH provides a validated starting point for medicinal chemistry optimization aimed at antiviral or immunosuppressive applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1H-Imidazol-1-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.